molecular formula C20H16N4O6S B11585766 (5Z)-5-(2-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11585766
M. Wt: 440.4 g/mol
InChI Key: YFNWKADXYXAXKY-YBEGLDIGSA-N
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Description

The compound (5Z)-5-[(2-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the condensation of 2-nitrobenzaldehyde with 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Cyclization: Acidic or basic conditions, heat.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Cyclization: Formation of polycyclic compounds.

Scientific Research Applications

(5Z)-5-[(2-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

(5Z)-5-[(2-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives, such as:

  • (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of (5Z)-5-[(2-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substituents, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

(5Z)-5-[(2-nitrophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16N4O6S/c1-28-14-8-12(9-15(29-2)17(14)30-3)18-21-20-23(22-18)19(25)16(31-20)10-11-6-4-5-7-13(11)24(26)27/h4-10H,1-3H3/b16-10-

InChI Key

YFNWKADXYXAXKY-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])SC3=N2

Origin of Product

United States

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